molecular formula C11H14BrN B13217036 [(4-Bromophenyl)methyl](cyclopropylmethyl)amine

[(4-Bromophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13217036
M. Wt: 240.14 g/mol
InChI Key: ZHBQFZFOSYFYFM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a secondary amine featuring a 4-bromobenzyl group and a cyclopropylmethyl substituent.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2

InChI Key

ZHBQFZFOSYFYFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves the following steps:

    Bromination of Benzylamine: Benzylamine is first brominated at the para position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Cyclopropylmethylamine: Cyclopropylmethylamine is synthesized separately through the reaction of cyclopropylmethyl chloride with ammonia or an amine.

    Coupling Reaction: The final step involves coupling the brominated benzylamine with cyclopropylmethylamine under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of (4-Bromophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products Formed

    Substitution: Formation of substituted benzylamines or benzyl ethers.

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(4-Bromophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects.

Comparison with Similar Compounds

Cyclopropylmethyl vs. Alkyl Substituents

  • 1-(4-Bromophenyl)ethylamine (MFCD11156011): The ethyl spacer between the aromatic ring and amine introduces flexibility, altering binding affinity compared to the benzyl-linked target compound .

Cyclopropylmethyl vs. Aromatic Substituents

  • (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine (CAS 741698-95-3): The pyridine ring introduces hydrogen-bonding capability and basicity, contrasting with the electron-withdrawing bromophenyl group in the target compound .

Halogen and Functional Group Modifications on the Aromatic Ring

Chain Length and Backbone Alterations

  • 1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0): Direct cyclopropane-amine linkage eliminates the benzyl group, reducing steric bulk but increasing ring strain near the nitrogen .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Potential Applications
(4-Bromophenyl)methylamine Not explicitly listed C₁₁H₁₄BrN 256.14 (calc.) Bromophenyl + cyclopropylmethyl amine Neurotransmitter analogs, PK studies
(3-Bromo-4-chlorophenyl)methylamine 1553348-73-4 C₁₁H₁₃BrClN 274.58 Dual halogen substitution Halogen-bonding ligand design
(4-Bromophenyl)methylamine 856795-95-4 C₉H₁₂BrN 214.11 Ethyl substituent, reduced steric hindrance Metabolic stability studies
3-(4-Bromophenyl)propylamine N/A C₁₀H₁₄BrN 228.13 (calc.) Propyl backbone Serotonin receptor modulation

Biological Activity

(4-Bromophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromophenyl moiety and a cyclopropyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (4-Bromophenyl)methylamine is C12H14BrNC_{12}H_{14}BrN. The presence of the bromine atom in the phenyl ring and the cyclopropyl group contributes to its distinct chemical reactivity and biological properties.

The biological activity of (4-Bromophenyl)methylamine is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties by disrupting bacterial cell wall biosynthesis, leading to cell death. This mechanism is similar to that observed in other antimicrobial agents.
  • Anticancer Potential : Research indicates that the compound may inhibit cellular signaling pathways involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Neuroactive Effects : The compound shows promise as a neuroactive agent, potentially modulating neurotransmitter systems due to its structural characteristics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(4-Bromophenyl)methylamineCyclopropane + BromophenylAntimicrobial, Anticancer, Neuroactive
N,N-Dimethyl-4-bromobenzamineBromobenzeneNeuroactive
CyclopropylamineCyclopropaneNeuroactive
4-Bromo-N,N-dimethylanilineBromophenylIntermediate in dyes

This table illustrates how variations in structure influence the biological activities of these compounds. The unique combination of the cyclopropane ring and bromophenyl substituent in (4-Bromophenyl)methylamine contributes to its diverse pharmacological effects.

Case Studies and Research Findings

  • Antibacterial Studies : A study investigated the antibacterial efficacy of (4-Bromophenyl)methylamine against various strains of bacteria. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, suggesting a strong potential for development as an antibiotic .
  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .
  • Neuropharmacological Effects : Research exploring the neuroactive properties revealed that (4-Bromophenyl)methylamine could influence neurotransmitter release, indicating potential applications in treating neurodegenerative diseases.

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